Methyl 2-(4-methoxyphenyl)butanoate
Description
Methyl 2-(4-methoxyphenyl)butanoate is an ester derivative featuring a butanoate backbone substituted at the second carbon with a 4-methoxyphenyl group. The methoxy (-OCH₃) substituent on the aromatic ring imparts electron-donating effects, influencing the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-4-11(12(13)15-3)9-5-7-10(14-2)8-6-9/h5-8,11H,4H2,1-3H3 |
InChI Key |
BNODHOQXKOUMHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-methoxyphenyl)butanoate can be synthesized through the esterification of 2-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: 2-(4-methoxyphenyl)butanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxyphenyl)butanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from reducing agents .
Comparison with Similar Compounds
Positional Isomers: Methyl 4-(4-Methoxyphenyl)butanoate (CAS 20637-08-5)
Structural Difference: The methoxyphenyl group is attached at the fourth carbon of the butanoate chain instead of the second. Impact:
- For example, the 4-substituted isomer may exhibit lower crystallinity due to reduced symmetry .
- Reactivity : The ester group’s position influences steric hindrance during nucleophilic acyl substitution reactions.
Substituted Phenyl Analogs: Methyl 2-Phenylbutanoate and Methyl 4-Phenylbutanoate
Structural Difference : Replacement of the 4-methoxyphenyl group with a simple phenyl ring.
Impact :
- Electronic Effects : The absence of the methoxy group removes electron-donating resonance effects, reducing the aromatic ring’s activation toward electrophilic substitution.
- Applications : Phenyl-substituted analogs are less polar, impacting their solubility in hydrophilic solvents compared to the methoxy derivative .
Functionalized Derivatives: Methyl 2-Hydroxy-4-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate
Structural Difference : Addition of a hydroxy (-OH), oxo (=O), and trifluoromethyl (-CF₃) group.
Impact :
Ethyl Ester Analogs: Ethyl 4-(4-Methoxyphenyl)butanoate Derivatives
Structural Difference: Ethyl ester group instead of methyl, with additional substituents like amino or fluorophenyl groups. Impact:
- Volatility : Ethyl esters generally have higher boiling points than methyl esters due to increased molecular weight.
Amino-Substituted Derivatives: 2-(4-Hydroxy-3-Methoxyphenyl)-2-Oxoethyl 4-Aminobutanoate
Structural Difference: Incorporation of an amino (-NH₂) group and a ketone moiety. Impact:
- Solubility: The amino group introduces basicity, enabling salt formation in acidic environments.
- Applications : Such derivatives are explored in prodrug formulations to enhance water solubility .
Data Table: Key Properties of Methyl 2-(4-Methoxyphenyl)butanoate and Analogs
Biological Activity
Methyl 2-(4-methoxyphenyl)butanoate is a compound of interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C12H16O3 and a molecular weight of approximately 208.25 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its solubility and absorption characteristics in biological systems. The compound's structure is depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| Functional Groups | Ester, Methoxy |
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The methoxy group contributes to its ability to scavenge free radicals, which can help mitigate oxidative stress in cells. Studies have shown that compounds with similar structures often demonstrate radical scavenging activity, suggesting that this compound may play a role in protecting cells from oxidative damage.
2. Anti-inflammatory Effects
This compound has been implicated in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .
3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. These findings warrant further investigation into its potential as a chemotherapeutic agent.
The biological activities of this compound are believed to be mediated through its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced synthesis of inflammatory mediators.
- Cell Signaling Modulation: It could influence cell signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.
- Antioxidant Pathways: By enhancing the activity of endogenous antioxidant enzymes, it may help maintain cellular redox balance.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies on Cancer Cells:
-
Inflammation Models:
- In animal models of acute inflammation, administration of the compound led to decreased levels of inflammatory cytokines and improved clinical scores compared to control groups.
-
Antioxidant Efficacy:
- A comparative analysis demonstrated that this compound exhibited higher antioxidant activity than several known antioxidants, highlighting its potential as a natural antioxidant agent.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~170–175 ppm) signals. Aromatic protons appear as doublets (δ ~6.8–7.2 ppm) .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion ([M⁺]) and fragment ions (e.g., loss of –OCH₃) validate structure .
How can researchers resolve discrepancies in spectral data during synthesis?
Advanced
Discrepancies often arise from impurities or stereochemical variations. Strategies include:
- Cross-validation : Compare NMR with computational predictions (DFT) .
- Impurity profiling : Use HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) to isolate and identify byproducts .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
What strategies assess the biological activity of this compound derivatives?
Q. Advanced
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays .
- Structure-Activity Relationship (SAR) : Modify the butanoate chain or methoxy group to evaluate potency changes .
- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase) to prioritize derivatives .
What precautions are necessary when handling this compound?
Q. Basic
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate vapor exposure.
- Waste disposal : Segregate organic waste and consult certified agencies for incineration .
How can impurities in synthesis be identified and quantified?
Q. Advanced
- HPLC-MS : Quantify residual starting materials (e.g., 2-(4-methoxyphenyl)butanoic acid) using a reverse-phase column and external calibration .
- GC-FID : Monitor volatile byproducts (e.g., methyl esters of side-chain acids) .
- Reference standards : Compare retention times with pharmacopeial impurities (e.g., EP/JP reference materials) .
What crystallographic methods determine the compound’s structure?
Q. Advanced
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and packing motifs. For example, similar esters show planar aromatic rings and ester group torsion angles of ~120° .
- Powder XRD : Assess polymorphism or crystallinity in bulk samples .
What factors influence the compound’s stability under storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
